Cas no 1211-06-9 (5H-Dibenzo[b,e]azepin-6(11H)-one)
5H-Dibenzo[b,e]azepin-6(11H)-one Chemical and Physical Properties
Names and Identifiers
-
- 5H-Dibenzo[b,e]azepin-6(11H)-one
- 5,11-dihydrobenzo[c][1]benzazepin-6-one
- 5,6-dihydrodibenz[b,e]azepin-6-one
- 6H-Dibenz[b,e]azepin-6-one,5,11-dihydro-
- EN300-6733058
- SMR001798229
- 5,11-Dihydro-dibenzo[b,e]azepin-6-one
- A891951
- AM20020298
- UNII-T30N6P0OJL
- T30N6P0OJL
- NSC-144971
- 6(5H)-Morphanthridinone
- 1211-06-9
- DTXSID50301615
- 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one
- NSC144971
- MLS002920642
- SCHEMBL2087698
- BAA21106
- CS-0257489
- FT-0697423
- Q27289597
- 6H-Dibenz(b,E)azepin-6-one, 5,11-dihydro-
- 11H-Dibenzo[b,e]azepin-6(5H)-one
- NBMZFZYJLLEMDG-UHFFFAOYSA-N
- 6-Morphanthridinone
- 5,11-Dihydro-6H-dibenz(b,E)azepin-6-one
- 9-Azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one
- 5,11-dihydro-benzo[c][1]benzazepin-6-one
- 5,11-dihydrobenzo[c][2]benzazepin-6-one
- DB-340616
-
- Inchi: 1S/C14H11NO/c16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15-14/h1-8H,9H2,(H,15,16)
- InChI Key: NBMZFZYJLLEMDG-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2CC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 209.08413
- Monoisotopic Mass: 209.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.186
- Boiling Point: 289.5°Cat760mmHg
- Flash Point: 169.8°C
- Refractive Index: 1.619
- PSA: 29.1
5H-Dibenzo[b,e]azepin-6(11H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019094891-1g |
5H-Dibenzo[b,e]azepin-6(11H)-one |
1211-06-9 | 95% | 1g |
$426.22 | 2023-09-04 | |
| Enamine | EN300-6733058-0.05g |
9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one |
1211-06-9 | 95% | 0.05g |
$315.0 | 2023-05-30 | |
| Enamine | EN300-6733058-0.1g |
9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one |
1211-06-9 | 95% | 0.1g |
$470.0 | 2023-05-30 | |
| Enamine | EN300-6733058-0.25g |
9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one |
1211-06-9 | 95% | 0.25g |
$672.0 | 2023-05-30 | |
| Enamine | EN300-6733058-0.5g |
9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one |
1211-06-9 | 95% | 0.5g |
$1058.0 | 2023-05-30 | |
| Enamine | EN300-6733058-1.0g |
9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one |
1211-06-9 | 95% | 1g |
$1357.0 | 2023-05-30 | |
| Enamine | EN300-6733058-2.5g |
9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one |
1211-06-9 | 95% | 2.5g |
$2660.0 | 2023-05-30 | |
| Enamine | EN300-6733058-5.0g |
9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one |
1211-06-9 | 95% | 5g |
$3935.0 | 2023-05-30 | |
| Enamine | EN300-6733058-10.0g |
9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one |
1211-06-9 | 95% | 10g |
$5837.0 | 2023-05-30 | |
| Aaron | AR0081DN-50mg |
5H-Dibenzo[b,e]azepin-6(11H)-one |
1211-06-9 | 95% | 50mg |
$459.00 | 2025-02-14 |
5H-Dibenzo[b,e]azepin-6(11H)-one Suppliers
5H-Dibenzo[b,e]azepin-6(11H)-one Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 5H-Dibenzo[b,e]azepin-6(11H)-one
Chemical Profile of 5H-Dibenzo[b,e]azepin-6(11H)-one (CAS No. 1211-06-9)
5H-Dibenzo[b,e]azepin-6(11H)-one, identified by its Chemical Abstracts Service number (CAS No. 1211-06-9), is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This bicyclic structure, featuring a fused system of benzene and azepine rings, presents a unique scaffold that is amenable to modifications for the development of bioactive molecules. The compound’s molecular framework, characterized by its rigid bicyclic core and oxygen-containing heteroatom, positions it as a promising candidate for further exploration in drug discovery programs.
The structural motif of 5H-Dibenzo[b,e]azepin-6(11H)-one exhibits similarities to other biologically relevant scaffolds, such as benzodiazepines and related derivatives, which are well-documented for their pharmacological properties. The presence of a carbonyl group at the 6-position and a hydroxyl-like functionality at the 11-position contributes to the compound’s potential reactivity and interaction with biological targets. Such features are often exploited in medicinal chemistry to modulate binding affinity and selectivity in enzyme or receptor interactions.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Among these, 5H-Dibenzo[b,e]azepin-6(11H)-one has been studied for its potential applications in addressing neurological and inflammatory disorders. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in conditions such as epilepsy, anxiety, and chronic inflammation. The rigid bicyclic core provides a stable platform for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the molecule’s properties for optimal biological activity.
The synthesis of 5H-Dibenzo[b,e]azepin-6(11H)-one involves multi-step organic transformations that require careful consideration of reaction conditions and intermediates. Advanced synthetic methodologies, including transition metal-catalyzed coupling reactions and ring-closing metathesis, have been employed to construct the desired bicyclic system efficiently. The compound’s stability under various chemical conditions makes it suitable for further functionalization, enabling the creation of libraries of derivatives for high-throughput screening (HTS) campaigns.
One of the most compelling aspects of 5H-Dibenzo[b,e]azepin-6(11H)-one is its versatility as a pharmacophore. Researchers have leveraged its scaffold to develop molecules with enhanced binding profiles against targets such as serotonergic receptors, GABA receptors, and inflammatory mediators. For instance, modifications at the 6- and 11-positions have been shown to modulate ligand affinity and selectivity, leading to compounds with improved pharmacokinetic properties. These findings underscore the importance of 5H-Dibenzo[b,e]azepin-6(11H)-one as a building block in modern drug discovery.
The computational modeling of 5H-Dibenzo[b,e]azepin-6(11H)-one has also played a crucial role in understanding its interactions with biological targets. Molecular docking studies have revealed potential binding modes with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, simulations have helped predict metabolic pathways and potential side effects associated with this compound, providing valuable insights for optimizing its therapeutic potential.
Recent advancements in biocatalysis have opened new avenues for the synthesis of complex heterocycles like 5H-Dibenzo[b,e]azepin-6(11H)-one. Enzymatic approaches offer high selectivity and mild reaction conditions, making them attractive alternatives to traditional synthetic methods. For example, biocatalytic cascade reactions have been explored to construct the bicyclic core efficiently while minimizing byproduct formation. Such innovations align with the growing emphasis on sustainable chemistry practices in pharmaceutical research.
The pharmacological evaluation of 5H-Dibenzo[b,e]azepin-6(11H)-one derivatives has yielded promising results in preclinical models. Studies indicate that certain analogs exhibit significant anti-inflammatory effects without compromising safety profiles observed in early toxicity assessments. These findings are particularly noteworthy given the increasing demand for alternative treatments that target chronic inflammatory diseases without the side effects associated with traditional NSAIDs.
In conclusion, 5H-Dibenzo[b,e]azepin-6(11H)-one (CAS No. 1211-06-9) represents a structurally intriguing compound with substantial potential in pharmaceutical applications. Its unique scaffold, combined with recent advances in synthetic chemistry and computational biology, positions it as a valuable asset in drug discovery efforts aimed at treating neurological disorders and inflammation-related conditions. As research continues to uncover new biological functions and synthetic strategies for this molecule, its relevance is expected to grow further within the chemical biology community.
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